molecular formula C19H21ClN6 B6021878 N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine

N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine

Cat. No.: B6021878
M. Wt: 368.9 g/mol
InChI Key: SCMCDBPHRRDDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines pyridine, pyrrole, pyrimidine, and piperidine moieties, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Moiety: Starting with 5-chloropyridine, the pyrrole ring is introduced through a cyclization reaction.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is then attached to the pyrrole moiety via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which is achieved through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-(2-pyrimidinyl)-3-piperidinamine

Uniqueness

N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine stands out due to its unique combination of pyridine, pyrrole, pyrimidine, and piperidine rings

Properties

IUPAC Name

N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c20-15-6-7-18(24-12-15)26-11-2-5-17(26)13-23-16-4-1-10-25(14-16)19-21-8-3-9-22-19/h2-3,5-9,11-12,16,23H,1,4,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMCDBPHRRDDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=CN3C4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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